tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
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Overview
Description
tert-Butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate: is a complex organic compound belonging to the class of halogenated heterocycles. It is characterized by its unique structure, which includes a triazolo-pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate with a brominating agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted triazolo-pyrazine derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating new materials with specific properties .
Biology and Medicine: In biological and medicinal research, tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate has shown potential as an antibacterial agent. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Industry: In the industrial sector, this compound’s derivatives are explored for their potential use in creating advanced materials, such as polymers and coatings .
Mechanism of Action
The exact mechanism of action of tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as bacterial enzymes, disrupting their function and leading to antibacterial effects . Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- tert-Butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
- 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4-yl
Comparison: Compared to similar compounds, tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate stands out due to its bromomethyl group, which enhances its reactivity and potential for further chemical modifications . This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H17BrN4O2 |
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Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C11H17BrN4O2/c1-11(2,3)18-10(17)15-4-5-16-8(6-12)13-14-9(16)7-15/h4-7H2,1-3H3 |
InChI Key |
OJXUKJDCMGKHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2CBr)C1 |
Origin of Product |
United States |
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